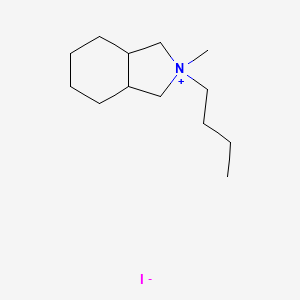
2-Butyl-2-methyloctahydro-1H-isoindol-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 41610, also known as SAE-AISI 4161 steel, is an alloy steel formulated for primary forming into wrought products. It is recognized for its moderately high tensile strength and is designated in both the SAE and AISI systems. The UNS number for this material is G41610 . This alloy steel is notable for containing comparatively high amounts of manganese and chromium, which contribute to its mechanical properties and corrosion resistance.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of SAE-AISI 4161 steel involves the alloying of iron with specific amounts of manganese, chromium, carbon, molybdenum, silicon, sulfur, and phosphorus. The typical composition includes:
- Iron (Fe): 96.7 to 97.6%
- Manganese (Mn): 0.75 to 1.0%
- Chromium (Cr): 0.7 to 0.9%
- Carbon ©: 0.56 to 0.64%
- Molybdenum (Mo): 0.25 to 0.35%
- Silicon (Si): 0.15 to 0.35%
- Sulfur (S): 0 to 0.040%
- Phosphorus (P): 0 to 0.035%
Industrial Production Methods: The industrial production of SAE-AISI 4161 steel typically involves the following steps:
Melting: The raw materials are melted in an electric arc furnace.
Alloying: The molten iron is alloyed with the specified amounts of manganese, chromium, carbon, molybdenum, silicon, sulfur, and phosphorus.
Casting: The alloyed molten steel is cast into ingots or continuous cast into billets.
Forming: The ingots or billets are then hot-rolled or forged into the desired wrought products.
Heat Treatment: The steel is subjected to heat treatment processes such as annealing to achieve the desired mechanical properties.
化学反应分析
Types of Reactions: SAE-AISI 4161 steel undergoes various chemical reactions, including:
Oxidation: The steel can oxidize when exposed to oxygen, forming a layer of iron oxide on the surface.
Reduction: Reduction reactions can occur during the smelting process to remove oxygen from iron ore.
Substitution: Alloying elements such as chromium and manganese substitute for iron atoms in the crystal lattice, enhancing the steel’s properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon or carbon monoxide in a blast furnace.
Substitution: Alloying elements added during the melting process.
Major Products Formed:
Iron Oxide (Fe2O3): Formed during oxidation.
Reduced Iron (Fe): Formed during reduction.
Alloyed Steel: Formed through substitution reactions.
科学研究应用
SAE-AISI 4161 steel has a wide range of scientific research applications, including:
Chemistry: Used as a material for chemical reactors and pressure vessels due to its high strength and corrosion resistance.
Biology: Utilized in the construction of laboratory equipment and instruments.
Medicine: Employed in the manufacturing of surgical instruments and medical devices.
Industry: Widely used in the automotive, aerospace, and construction industries for components that require high strength and durability.
作用机制
The mechanism by which SAE-AISI 4161 steel exerts its effects is primarily through its alloy composition. The presence of chromium enhances corrosion resistance by forming a passive oxide layer on the surface. Manganese improves hardenability and hot workability, while molybdenum increases strength at high temperatures. The combination of these elements results in a steel alloy with superior mechanical properties and resistance to environmental degradation.
相似化合物的比较
- EN 1.7241 (60CrMo3-3) Chromium-Molybdenum Steel
- EN 1.7240 (60CrMo3-2) Chromium-Molybdenum Steel
Comparison: SAE-AISI 4161 steel is unique due to its specific composition and balance of alloying elements. Compared to EN 1.7241 and EN 1.7240, SAE-AISI 4161 has a higher carbon content, which contributes to its higher tensile strength. Additionally, the specific ratios of chromium and manganese in SAE-AISI 4161 provide a unique combination of corrosion resistance and mechanical properties that make it suitable for a wide range of applications .
属性
CAS 编号 |
6309-63-3 |
|---|---|
分子式 |
C13H26IN |
分子量 |
323.26 g/mol |
IUPAC 名称 |
2-butyl-2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium;iodide |
InChI |
InChI=1S/C13H26N.HI/c1-3-4-9-14(2)10-12-7-5-6-8-13(12)11-14;/h12-13H,3-11H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SPRFFZRPNWRKPS-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1(CC2CCCCC2C1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
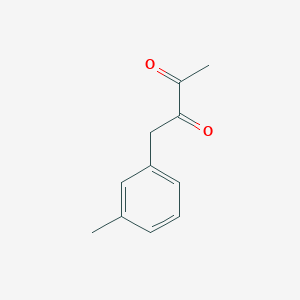
![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)

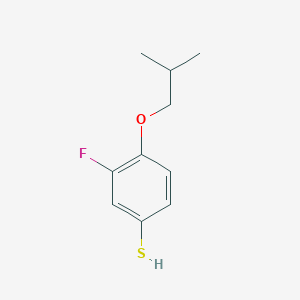
![2-benzyl-5-(phenylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12639667.png)
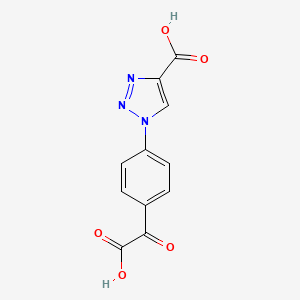
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)
![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)
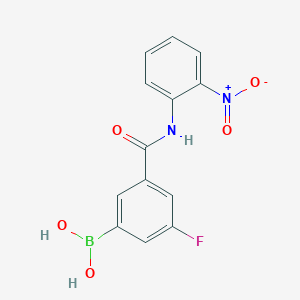
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)
